邻羟基阿托伐他汀
描述
邻羟基阿托伐他汀是阿托伐他汀的代谢产物,阿托伐他汀是一种广泛使用的他汀类药物,用于降低胆固醇水平和预防心血管疾病。 阿托伐他汀在肝脏中由细胞色素 P450 酶(主要是 CYP3A4)代谢,形成两种活性代谢产物:邻羟基阿托伐他汀和对羟基阿托伐他汀 . 这些代谢产物通过抑制 HMG-CoA 还原酶发挥作用,对阿托伐他汀的总体药理活性有重大贡献,HMG-CoA 还原酶在胆固醇生物合成中起着至关重要的作用 .
科学研究应用
邻羟基阿托伐他汀具有多种科学研究应用,包括:
作用机制
邻羟基阿托伐他汀通过抑制 HMG-CoA 还原酶发挥作用,HMG-CoA 还原酶负责将 HMG-CoA 转化为甲羟戊酸,这是胆固醇生物合成的关键步骤 . 通过抑制这种酶,邻羟基阿托伐他汀可以减少肝脏中胆固醇的产生,从而导致血液中低密度脂蛋白 (LDL) 胆固醇水平降低 . 该机制中涉及的分子靶点和途径包括邻羟基阿托伐他汀与 HMG-CoA 还原酶活性位点的结合,阻止该酶催化 HMG-CoA 转化为甲羟戊酸 .
类似化合物:
对羟基阿托伐他汀: 阿托伐他汀的另一种活性代谢产物,具有相似的药理活性。
阿托伐他汀内酯: 阿托伐他汀通过内酯化形成的无活性代谢产物。
瑞舒伐他汀: 另一种他汀类药物,具有相似的作用机制,但代谢途径不同.
独特性: 邻羟基阿托伐他汀的独特性在于其在邻位上的特异性羟基化,与其他代谢产物和他汀类药物相比,这使其具有独特的药代动力学和药效学特性 . 它具有清除自由基和抑制 LDL 氧化的能力,进一步增强了其治疗潜力 .
生化分析
Biochemical Properties
Orthohydroxyatorvastatin plays a vital role in biochemical reactions, particularly in the inhibition of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. This compound interacts with various biomolecules, including enzymes and proteins. The primary interaction is with HMG-CoA reductase, where orthohydroxyatorvastatin binds to the active site, inhibiting the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis . Additionally, orthohydroxyatorvastatin may interact with other proteins involved in lipid metabolism, contributing to its lipid-lowering effects.
Cellular Effects
Orthohydroxyatorvastatin exerts several effects on different cell types and cellular processes. In hepatocytes, it reduces cholesterol synthesis by inhibiting HMG-CoA reductase, leading to decreased intracellular cholesterol levels . This reduction triggers an upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream. Orthohydroxyatorvastatin also influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to improve endothelial function, stabilize atherosclerotic plaques, and reduce oxidative stress .
Molecular Mechanism
The molecular mechanism of orthohydroxyatorvastatin involves competitive inhibition of HMG-CoA reductase. By binding to the enzyme’s active site, orthohydroxyatorvastatin prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates LDL receptors on hepatocytes, promoting the clearance of LDL cholesterol from the blood. Additionally, orthohydroxyatorvastatin may exert pleiotropic effects, such as improving endothelial function and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of orthohydroxyatorvastatin can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes . Long-term studies have shown that orthohydroxyatorvastatin maintains its lipid-lowering effects over extended periods, although the degree of inhibition may diminish with prolonged exposure. In vitro and in vivo studies have demonstrated sustained reductions in cholesterol levels and improvements in endothelial function with continuous administration .
Dosage Effects in Animal Models
The effects of orthohydroxyatorvastatin in animal models vary with different dosages. At lower doses, the compound effectively reduces cholesterol levels without significant adverse effects . At higher doses, orthohydroxyatorvastatin may exhibit toxic effects, including hepatotoxicity and muscle toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but may lead to adverse outcomes .
Metabolic Pathways
Orthohydroxyatorvastatin is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism produces both active and inactive metabolites, with orthohydroxyatorvastatin being one of the major active forms. The compound’s metabolic pathways also involve lactonization, where it can be converted to its lactone form, which is less active . These metabolic processes influence the overall pharmacokinetics and pharmacodynamics of orthohydroxyatorvastatin.
Transport and Distribution
Orthohydroxyatorvastatin is transported and distributed within cells and tissues through various mechanisms. It is primarily taken up by hepatocytes via active transport processes . The compound can also interact with transport proteins, such as P-glycoprotein, which may influence its distribution and accumulation in different tissues . The transport and distribution of orthohydroxyatorvastatin are crucial for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of orthohydroxyatorvastatin is primarily within the endoplasmic reticulum and cytoplasm of hepatocytes . This localization is essential for its activity in inhibiting HMG-CoA reductase and reducing cholesterol synthesis. Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and function within cells . Understanding the subcellular distribution of orthohydroxyatorvastatin provides insights into its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件: 邻羟基阿托伐他汀的合成涉及阿托伐他汀的羟基化。该过程通常在体外或体内使用细胞色素 P450 酶进行。
工业生产方法: 邻羟基阿托伐他汀的工业生产遵循与实验室合成相同的原理,但规模更大。该过程涉及使用包含经过改造的微生物或分离的酶的生物反应器,这些微生物或分离的酶可以有效地催化羟基化反应。 然后使用色谱技术纯化产物,以获得高纯度的邻羟基阿托伐他汀 .
化学反应分析
反应类型: 邻羟基阿托伐他汀会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于其代谢和从体内排泄至关重要 .
常用试剂和条件:
氧化: 在受控条件下,可以使用过氧化氢或高锰酸钾等氧化剂氧化邻羟基阿托伐他汀。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
形成的主要产物: 这些反应形成的主要产物包括邻羟基阿托伐他汀的各种氧化和还原衍生物,这些衍生物会被进一步代谢并从体内排泄 .
相似化合物的比较
p-Hydroxyatorvastatin: Another active metabolite of atorvastatin with similar pharmacological activity.
Atorvastatin Lactone: An inactive metabolite formed by the lactonization of atorvastatin.
Rosuvastatin: A different statin with a similar mechanism of action but different metabolic pathways.
Uniqueness: o-Hydroxyatorvastatin is unique due to its specific hydroxylation at the ortho position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites and statins . Its ability to scavenge free radicals and inhibit LDL oxidation further enhances its therapeutic potential .
属性
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBPKFICAYVHHM-JWQCQUIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214217-86-4 | |
Record name | Orthohydroxyatorvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORTHOHYDROXYATORVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacokinetic profile of orthohydroxyatorvastatin?
A2: Studies show that orthohydroxyatorvastatin exhibits favorable pharmacokinetic properties. In a study on cockatiels, after a single oral dose of atorvastatin, orthohydroxyatorvastatin reached its maximum plasma concentration (Cmax) of 68.8 ng/mL within 3 hours (tmax) and displayed a terminal half-life of 4.6 hours. [] In humans, population pharmacokinetic modeling revealed that the clearance of orthohydroxyatorvastatin, similar to atorvastatin, is influenced by body weight, aligning with observations in adults. []
Q2: Are there analytical methods available to specifically quantify orthohydroxyatorvastatin in biological samples?
A3: Yes, several analytical methods have been developed for accurate and sensitive quantification of orthohydroxyatorvastatin in biological samples like plasma. These methods typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] Researchers have utilized techniques such as solid-phase extraction for sample preparation to isolate the analyte of interest. [] These methods enable the study of orthohydroxyatorvastatin's pharmacokinetic properties and its role in atorvastatin's overall therapeutic effect.
Q3: How does the structure of orthohydroxyatorvastatin compare to atorvastatin, and what is its molecular formula and weight?
A4: Orthohydroxyatorvastatin is a metabolite of atorvastatin, meaning it is formed from atorvastatin within the body, primarily via cytochrome P450 enzymes, especially CYP3A4. While the provided research articles don't delve into the detailed structural comparison, orthohydroxyatorvastatin is characterized by the addition of a hydroxyl group (-OH) to the atorvastatin molecule. [] Although the articles don't explicitly state the molecular formula and weight of orthohydroxyatorvastatin, they mention the mass-to-charge ratio (m/z) used for its detection in mass spectrometry, indicating a molecular ion with m/z 575. [, ]
Q4: What is the significance of studying orthohydroxyatorvastatin alongside atorvastatin?
A5: As a major active metabolite of atorvastatin, understanding the pharmacokinetics and pharmacodynamics of orthohydroxyatorvastatin is crucial for comprehending the overall therapeutic effect of atorvastatin. [, ] Studying orthohydroxyatorvastatin can provide valuable insights into potential drug-drug interactions, individual variability in response to atorvastatin treatment, and potential long-term effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。